molecular formula C9H9BrO3 B1450191 Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester CAS No. 1352719-47-1

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester

Cat. No. B1450191
M. Wt: 248.09 g/mol
InChI Key: XLKDKHRGIJWOSN-FIBGUPNXSA-N
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Description

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester (also known as 4-bromo-3-methoxy-d3-benzoic acid methyl ester) is a brominated benzoic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound with numerous applications in organic synthesis and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The synthesis of derivatives similar to "Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester" has been explored in various studies, emphasizing their synthesis pathways and structural analysis. For example, Zha Hui-fang (2011) synthesized 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, highlighting the synthesis process and structural identification through 1H-NMR and IR techniques (Zha Hui-fang, 2011). Similarly, the comparison of crystal structures between methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid by P. A. Suchetan et al. (2016) revealed insights into their two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions, providing a basis for understanding the molecular arrangement of such compounds (P. A. Suchetan et al., 2016).

Chemical Reactivity and Properties

The study of the reactivity and properties of these compounds is crucial for their application in various fields. S. Yadav et al. (2022) conducted a density functional theory (DFT) study on 4-bromo-3-(methoxymethoxy) benzoic acid to determine its structure, molecular parameters, and reactivity descriptors. This research provides valuable insights into the chemical reactivity, predicting how solvation and molecular interactions influence the compound's behavior in different environments (S. Yadav et al., 2022).

Pharmaceutical and Biological Research

While the specific compound "Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester" has not been directly linked to pharmaceutical applications in the provided studies, related research on benzoic acid derivatives showcases their potential in this area. For instance, Maruti S. Satpute et al. (2019) synthesized novel vanillic acid (a relative compound) derivatives and tested them for antibacterial activity, suggesting the broader implications of research on benzoic acid derivatives in developing new chemotherapeutic agents (Maruti S. Satpute et al., 2019).

properties

IUPAC Name

methyl 4-bromo-3-(trideuteriomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDKHRGIJWOSN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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